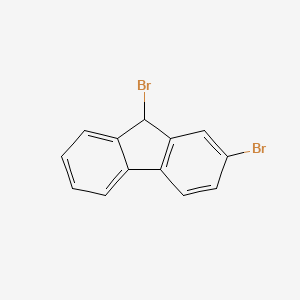
2,9-Dibromo-9h-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dibromo-9h-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the fluorene structure. It is widely used in organic synthesis and materials science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,9-Dibromo-9h-fluorene can be synthesized through the bromination of fluorene. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction conditions must be carefully controlled to ensure selective bromination at the 2 and 9 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dibromo-9h-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form fluorenone derivatives or reduced to form fluorene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include various substituted fluorenes depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Oxidation: Fluorenone derivatives.
Aplicaciones Científicas De Investigación
2,9-Dibromo-9h-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2,9-Dibromo-9h-fluorene is primarily based on its ability to undergo various chemical transformations. The bromine atoms serve as reactive sites for substitution and coupling reactions, allowing the compound to form a wide range of derivatives. These derivatives can interact with biological targets or electronic materials, depending on their structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9h-fluorene
- 2,7-Dibromo-9-fluorenone
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
2,9-Dibromo-9h-fluorene is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated fluorenes. This makes it particularly useful in the synthesis of certain polymers and electronic materials where precise control over the molecular structure is required .
Propiedades
Número CAS |
6633-25-6 |
|---|---|
Fórmula molecular |
C13H8Br2 |
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
2,9-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H |
Clave InChI |
LCSRSFIWOSPUNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)Br)C(C2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
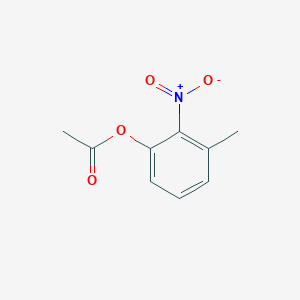
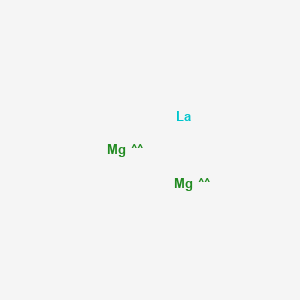
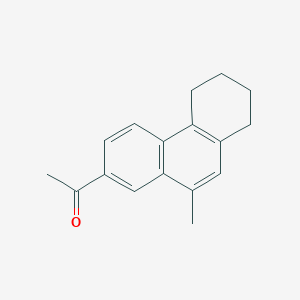
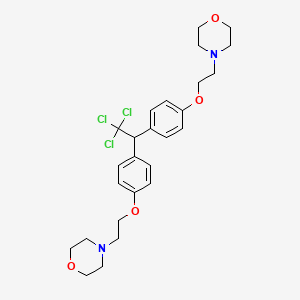

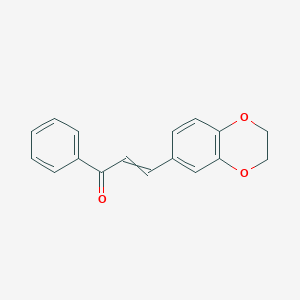
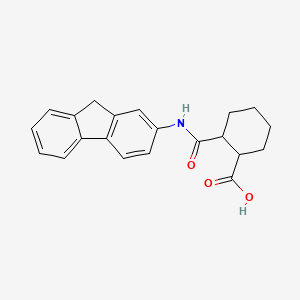

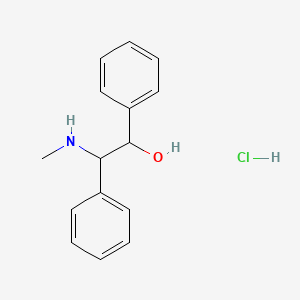

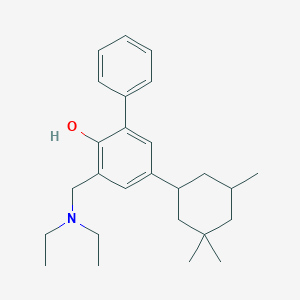
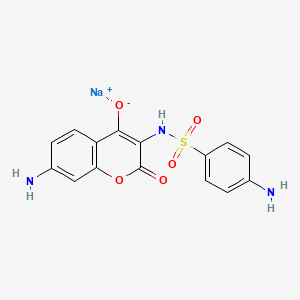
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
